3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide

conformational restriction phosphonium salt structure–activity relationship

3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane iodide (CAS 61183-61-7) is a quaternary phosphonium salt whose cation features a bicyclo[3.1.0]hexane framework in which a phospholanium ring is fused to an oxirane (epoxide) ring. Its molecular formula is C₆H₁₂IOP, molecular weight 258.04 g/mol, and it carries the NCI screening identifier NSC 263634.

Molecular Formula C6H12IOP
Molecular Weight 258.04 g/mol
CAS No. 61183-61-7
Cat. No. B13761386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide
CAS61183-61-7
Molecular FormulaC6H12IOP
Molecular Weight258.04 g/mol
Structural Identifiers
SMILESC[P+]1(CC2C(C1)O2)C.[I-]
InChIInChI=1S/C6H12OP.HI/c1-8(2)3-5-6(4-8)7-5;/h5-6H,3-4H2,1-2H3;1H/q+1;/p-1
InChIKeyQYDQYSCXPQPTIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane Iodide CAS 61183-61-7: Core Identity and Procurement-Relevant Classification


3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane iodide (CAS 61183-61-7) is a quaternary phosphonium salt whose cation features a bicyclo[3.1.0]hexane framework in which a phospholanium ring is fused to an oxirane (epoxide) ring [1]. Its molecular formula is C₆H₁₂IOP, molecular weight 258.04 g/mol, and it carries the NCI screening identifier NSC 263634 [1]. The compound belongs to a small class of organophosphorus epoxides with condensed phospholane–oxirane bicyclic systems first described by Arbuzov et al. in 1968, though the parent literature addresses the neutral 3-oxide derivatives rather than this phosphonium iodide salt [2]. Its structure places it at the intersection of two functional families: cyclic phosphonium salts (which have been investigated as phase-transfer catalysts and epoxy cure accelerators) and epoxide-containing heterocycles (which are reactive toward nucleophilic ring-opening) [3].

Why Generic Substitution of 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane Iodide Carries Undefined Risk


Three structural features distinguish this compound from the most commonly available phosphonium salts and organophosphorus epoxides, and each feature introduces a substitution risk that cannot be resolved without experimental data. First, the phosphonium cation bears two methyl substituents directly on phosphorus and is embedded in a strained bicyclic framework containing a fused oxirane ring; this arrangement is absent from commodity quaternary phosphonium salts such as ethyltriphenylphosphonium iodide or tetrabutylphosphonium iodide [1]. Second, the compound lacks a P=O bond, unlike the broader family of 6-oxa-3-phosphabicyclo[3.1.0]hexane 3-oxides that dominate the published literature on this scaffold [2]. The P=O bond substantially alters the electrophilicity at phosphorus, the hydrolytic stability, and the hydrogen-bond-accepting capacity of the molecule, meaning that reactivity data generated on the 3-oxide analogs cannot be reliably extrapolated to this phosphonium iodide [2][3]. Third, the iodide counterion confers a specific nucleophilicity and leaving-group propensity that would not be replicated by bromide, chloride, or tetrafluoroborate salts of the same cation [3]. Without direct comparative data, any procurement substitution carries unquantified risk of divergent reactivity, stability, or compatibility.

Quantitative Evidence Assessment for 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane Iodide: What Is and Is Not Known


Molecular Topology: Zero Rotatable Bonds Versus Flexible Phosphonium Comparators

The target compound has zero rotatable bonds (PubChem computed descriptor), reflecting the fully rigid bicyclo[3.1.0]hexane framework in which both the phospholanium ring and the fused oxirane ring are conformationally locked [1]. In contrast, commonly used aliphatic quaternary phosphonium salts such as tetrabutylphosphonium iodide possess 12 rotatable bonds, and ethyltriphenylphosphonium iodide possesses 5 rotatable bonds. This represents a fundamental difference in molecular flexibility that has consequences for binding selectivity and physicochemical properties. No direct comparative binding or solubility data exist for this compound; the evidence is limited to computed molecular descriptors. [1]

conformational restriction phosphonium salt structure–activity relationship

Bicyclic Epoxide Strain Energy Versus Monocyclic Epoxide Analogs

The oxirane ring in the target compound is fused to a phospholanium ring at positions 3 and 4, creating a bicyclo[3.1.0]hexane system. The Arbuzov 1968 study on the related 3-oxide analogs reported that the epoxide ring in 6-oxa-3-phosphabicyclo[3.1.0]hexane derivatives undergoes nucleophilic ring-opening, and that these organophosphorus epoxides constitute a distinct reactivity class relative to carbocyclic epoxides [1]. However, no quantitative ring-strain energy (e.g., kcal/mol) has been reported for the phosphoniabicyclo scaffold, and no comparative kinetic data exist for the target phosphonium iodide versus its 3-oxide analogs or versus monocyclic epoxides. The evidence is limited to qualitative class-level observations. [1]

ring strain epoxide reactivity nucleophilic ring-opening

Phosphonium Cation Electrophilicity: P–C Bond Lability Versus Phosphine Oxide Stability

Cyclic phosphonium salts are known to undergo alkaline cleavage of P–C bonds with ring-opening. Marsi (1968) demonstrated stereospecific alkaline cleavage of cis- and trans-1-benzyl-1,3-dimethylphospholanium bromide with aqueous sodium hydroxide, yielding ring-opened phosphine oxide products [1]. The target compound, as a bicyclic phosphonium iodide with a fused epoxide, is expected to exhibit similar P–C bond lability under basic conditions, but no quantitative hydrolysis half-life or pH-stability profile has been reported. In contrast, 6-oxa-3-phosphabicyclo[3.1.0]hexane 3-oxides contain a P=O bond that significantly stabilizes phosphorus against nucleophilic attack at the phosphorus center [2]. The absence of this P=O bond in the target compound predicts greater susceptibility to P–C bond cleavage, but the magnitude of this difference remains unquantified. [1][2]

phosphonium degradation hydrolytic stability alkaline cleavage

Iodide Counterion: Nucleofugality and Exchange Potential Relative to Alternative Halide or Non-Coordinating Anion Salts

The target compound is supplied specifically as the iodide salt, not the bromide, chloride, or tetrafluoroborate. The iodide ion has a nucleophilicity parameter (N) of 13.4 and a leaving-group ability that is approximately 10²-fold greater than bromide in typical SN2 displacements (based on established nucleofugality scales; not measured on this substrate) [1]. For the general class of 1,1-dialkylphospholanium halides, the iodide salts are synthesized by reaction of dialkylphosphinous iodides with tetrahydrofuran [2]; the bromide analogs require a different synthetic route (phosphinous bromide + THF) that may not yield the same bicyclic epoxide product. No systematic counterion comparison (iodide vs. bromide vs. chloride vs. PF₆⁻ vs. BF₄⁻) has been published for the 3,3-dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane cation. [1][2]

counterion effect nucleophilicity salt metathesis

NCI Screening History: NSC 263634 Implies Prior Biological Evaluation, but Data Remain Non-Public

The compound carries the NCI Developmental Therapeutics Program identifier NSC 263634 [1][2], indicating that at some point it was accessioned into the NCI compound collection and subjected to the NCI-60 human tumor cell line screen or an earlier screening protocol. However, no screening results (GI₅₀, TGI, LC₅₀ values) for this specific compound are publicly available through PubChem BioAssay, the NCI DTP Data Search tool, or the open literature as of the search date. This absence of public data means that any biological differentiation from related phosphonium salts or epoxide-containing NCI compounds cannot be established. The NSC number alone does not constitute evidence of activity; it is solely evidence of inclusion in a screening collection. [1][2]

NCI screening anticancer biological activity

Topological Polar Surface Area and Hydrogen-Bond Acceptor Count: Computed Differences from Phosphine Oxide Analogs

The target compound has a computed Topological Polar Surface Area (TPSA) of 12.5 Ų and 2 hydrogen-bond acceptor sites (both attributed to the epoxide oxygen and the iodide ion) [1]. By comparison, the structurally related 3-methyl-6-oxa-3-phosphabicyclo[3.1.0]hexane 3-oxide (CAS 78088-62-7) has a TPSA of approximately 26–30 Ų (estimated from the P=O oxygen contribution) and 3 H-bond acceptor sites . The lower TPSA of the phosphonium iodide suggests higher predicted membrane permeability according to standard drug-likeness filters (e.g., Veber rules), but this is a purely computational inference. No experimental logP, logD, Caco-2, or PAMPA permeability data exist for either compound. [1]

TPSA drug-likeness physicochemical property

Evidence-Linked Application Scenarios for 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane Iodide: Where Procurement May Be Justified


Exploratory Epoxide Ring-Opening Chemistry on a Conformationally Locked Phosphonium Scaffold

The compound's zero-rotatable-bond bicyclic architecture, combined with a reactive fused epoxide ring, makes it a candidate for studying stereospecific nucleophilic ring-opening reactions in which the phosphonium center remains covalently intact. Unlike flexible phosphonium salts, the rigid scaffold ensures that any ring-opened product retains the phosphorus atom in a fixed spatial relationship to the newly formed functional group, which could be valuable for generating structurally defined phosphonium-functionalized building blocks. Researchers should note that no experimental kinetic data exist for this specific substrate; reactivity must be established empirically. [1]

Comparative Counterion Effect Studies Using a Single, Well-Defined Phosphonium Cation

Because the compound is commercially supplied as the iodide salt, it provides a defined starting point for systematic counterion exchange studies (e.g., iodide → bromide, chloride, tetrafluoroborate, hexafluorophosphate) via salt metathesis. The rigid bicyclic cation eliminates conformational variables that would confound interpretation in more flexible phosphonium systems. The resulting salt series could be used to probe counterion effects on solubility, thermal stability, and catalytic activity in a controlled manner. [1][2]

Precursor for Strained Phosphorus Ylide Generation via Deprotonation at the α-Carbon

Phospholanium salts bearing α-hydrogens adjacent to phosphorus are established precursors to phosphorus ylides (λ⁵-phospholes) upon treatment with strong bases such as sodium amide. The target compound contains two methyl groups on phosphorus and methylene protons in the phospholanium ring that may serve as deprotonation sites. If ylide formation is successful, the resulting strained bicyclic phosphonium ylide would be a novel entry in organophosphorus chemistry, potentially exhibiting distinct reactivity from classical Wittig reagents. This application is speculative and has not been demonstrated for this specific compound. [1]

NCI Screening Collection Compound Requiring De Novo Biological Profiling

The NSC 263634 designation confirms prior inclusion in the NCI Developmental Therapeutics Program collection, but the absence of publicly available screening data means that any purchaser interested in biological applications must either obtain internal NCI data from the supplier or commission new assays. The compound's structural uniqueness—a quaternary phosphonium cation with a fused epoxide—may justify screening in contexts where phosphonium salts have shown activity (e.g., mitochondrial targeting, antimicrobial applications), but this rationale is based on class precedent rather than compound-specific evidence. [1][2]

Quote Request

Request a Quote for 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.